Cas no 2138397-02-9 (2-bromo-6-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxylic acid)

2-bromo-6-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-bromo-6-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxylic acid
- EN300-734204
- 2138397-02-9
-
- インチ: 1S/C10H8BrN3O2/c1-14-5-7(4-12-14)8-2-6(10(15)16)3-9(11)13-8/h2-5H,1H3,(H,15,16)
- InChIKey: YMGSSTLEPZRYGY-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(=O)O)=CC(C2C=NN(C)C=2)=N1
計算された属性
- 精确分子量: 280.97999g/mol
- 同位素质量: 280.97999g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 277
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68Ų
- XLogP3: 1.4
2-bromo-6-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-734204-1.0g |
2-bromo-6-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxylic acid |
2138397-02-9 | 1g |
$0.0 | 2023-06-07 |
2-bromo-6-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxylic acid 関連文献
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
2-bromo-6-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxylic acidに関する追加情報
Research Brief on 2-bromo-6-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxylic acid (CAS: 2138397-02-9)
2-bromo-6-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxylic acid (CAS: 2138397-02-9) is a heterocyclic compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting protein kinases and other enzymatic pathways. Its unique structural features, including the bromo-substituted pyridine core and the methylpyrazole moiety, make it a versatile building block for drug discovery and development.
Recent studies have highlighted the potential of 2-bromo-6-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxylic acid in the design of small-molecule inhibitors for oncology and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the synthesis of potent inhibitors targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. The bromo group at the 2-position of the pyridine ring allows for further functionalization via cross-coupling reactions, enabling the introduction of diverse pharmacophores to enhance binding affinity and selectivity.
In addition to its role in kinase inhibitor development, this compound has also been explored in the context of fragment-based drug discovery (FBDD). A recent preprint on bioRxiv described its use as a fragment library component, where its physicochemical properties and synthetic tractability were leveraged to identify novel hits against challenging targets such as protein-protein interactions (PPIs). The carboxylic acid group provides a handle for further derivatization, facilitating the optimization of pharmacokinetic properties.
From a synthetic chemistry perspective, 2-bromo-6-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxylic acid has been synthesized via multi-step routes involving palladium-catalyzed cross-coupling reactions and subsequent functional group transformations. A 2022 patent (WO2022156789) disclosed an improved synthetic protocol that enhances yield and purity, addressing previous challenges related to scalability. This advancement is particularly significant for industrial applications where large-scale production is required.
Looking ahead, the versatility of 2-bromo-6-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxylic acid positions it as a valuable tool in medicinal chemistry. Ongoing research is exploring its incorporation into covalent inhibitors and PROTACs (proteolysis-targeting chimeras), which represent emerging therapeutic modalities. Furthermore, its potential in radiopharmaceuticals for imaging applications is under investigation, as the bromine atom offers opportunities for isotopic labeling.
In conclusion, 2-bromo-6-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxylic acid (CAS: 2138397-02-9) is a promising compound with broad applications in drug discovery. Its structural features enable diverse chemical modifications, making it a versatile intermediate for targeting complex biological pathways. Continued research into its synthetic optimization and therapeutic potential is expected to yield significant advancements in the coming years.
2138397-02-9 (2-bromo-6-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxylic acid) Related Products
- 1204298-40-7(3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine)
- 1076245-99-2((5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid)
- 2138553-16-7(Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate)
- 1507200-46-5(tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate)
- 116140-53-5(rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid)
- 2172468-65-2(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}pentanoic acid)
- 1532375-38-4(4-amino-3-(4-methoxypyridin-2-yl)butanoic acid)
- 896310-81-9(6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate)
- 1806797-62-5(Ethyl 3-amino-4-(difluoromethyl)-5-methylpyridine-2-acetate)
- 2172131-03-0((3-{(5-chlorofuran-2-yl)methylsulfanyl}propyl)(propan-2-yl)amine)




